molecular formula C12H14Cl3N B13470302 1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexan-2-amine hydrochloride

1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexan-2-amine hydrochloride

Cat. No.: B13470302
M. Wt: 278.6 g/mol
InChI Key: MTBCLAPNXCRCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexan-2-amine hydrochloride is a compound that belongs to the class of bicyclic amines. This compound is characterized by its unique bicyclo[2.1.1]hexane structure, which is a saturated bridged bicyclic system. The presence of the 3,4-dichlorophenyl group adds to its chemical complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexan-2-amine hydrochloride typically involves a series of steps starting from readily available precursors. One common method involves the [2+2] cycloaddition reaction, which is a photochemical process. This reaction is used to form the bicyclo[2.1.1]hexane core by reacting suitable dienes with dichloroketene under UV light .

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced photochemical equipment to carry out the [2+2] cycloaddition efficiently. The reaction conditions are carefully controlled to avoid side reactions and to ensure the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexan-2-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexan-2-amine hydrochloride is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14Cl3N

Molecular Weight

278.6 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)bicyclo[2.1.1]hexan-2-amine;hydrochloride

InChI

InChI=1S/C12H13Cl2N.ClH/c13-9-2-1-8(4-10(9)14)12-5-7(6-12)3-11(12)15;/h1-2,4,7,11H,3,5-6,15H2;1H

InChI Key

MTBCLAPNXCRCKX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C2)(C1N)C3=CC(=C(C=C3)Cl)Cl.Cl

Origin of Product

United States

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